![molecular formula C22H48N2O4Si B14275262 N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 126740-02-1](/img/structure/B14275262.png)
N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea is a compound that combines the properties of a long alkyl chain with a silane group. This unique structure allows it to act as a surfactant and a coupling agent, making it useful in various applications, including surface modification and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of dodecylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The reaction can be represented as follows:
Dodecylamine+3-(Triethoxysilyl)propyl isocyanate→N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are essential in forming cross-linked networks.
Substitution: The urea group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and dodecylamine.
Condensation: Cross-linked siloxane networks.
Substitution: Urea derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and coupling agent in the synthesis of hybrid materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in coatings, adhesives, and sealants to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to interact with both hydrophobic and hydrophilic surfaces. The long alkyl chain provides hydrophobic interactions, while the silane group can form covalent bonds with hydroxyl groups on surfaces. This dual functionality allows it to act as an effective coupling agent, enhancing the adhesion between different materials .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Triethoxysilylpropyl)maleimide: Similar in having a triethoxysilyl group but differs in the presence of a maleimide group.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Contains a trimethoxysilyl group and an ethylenediamine moiety.
Uniqueness
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a long alkyl chain and a silane group, providing both hydrophobic and hydrophilic interactions. This makes it particularly useful in applications requiring surface modification and enhanced adhesion .
Propiedades
Número CAS |
126740-02-1 |
|---|---|
Fórmula molecular |
C22H48N2O4Si |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
1-dodecyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C22H48N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-19-23-22(25)24-20-18-21-29(26-6-2,27-7-3)28-8-4/h5-21H2,1-4H3,(H2,23,24,25) |
Clave InChI |
NUSRTYJVWCGADK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


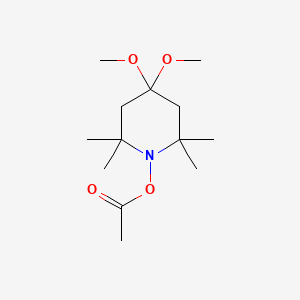
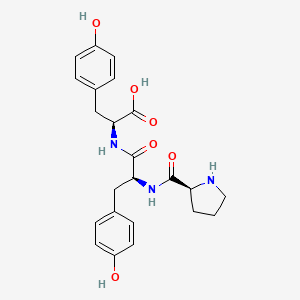
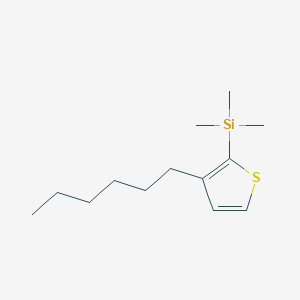
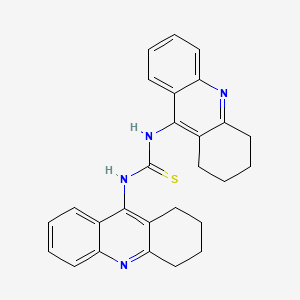
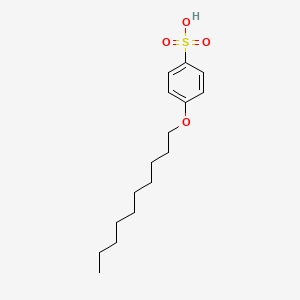
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
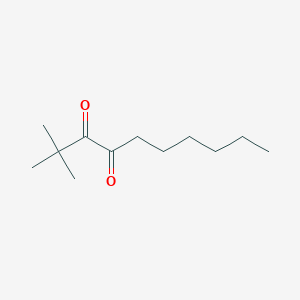
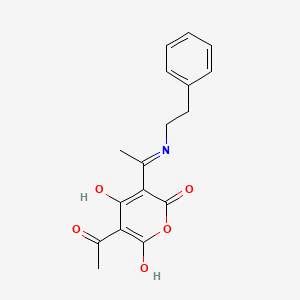
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)

![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
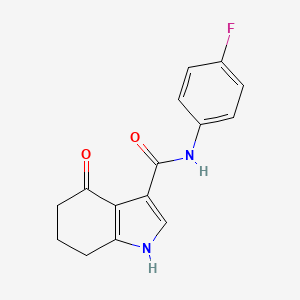
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
